Naphtho[1,2-b]thiophene, 2-methyl
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Overview
Description
Naphtho[1,2-b]thiophene, 2-methyl is an organic compound with the molecular formula C₁₃H₁₀S and a molecular weight of 198.283 g/mol . This compound belongs to the class of polycyclic aromatic sulfur heterocycles, which are known for their unique structural and electronic properties. The presence of a thiophene ring fused with a naphthalene moiety makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]thiophene, 2-methyl can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzaldehyde with 3-thienyllithium, followed by reduction . Another method includes the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]thiophene, 2-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: Halogenation reactions, such as bromination, can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Bromination can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiophene derivatives.
Substitution: Halogenated thiophene compounds.
Scientific Research Applications
Naphtho[1,2-b]thiophene, 2-methyl has several scientific research applications:
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]thiophene, 2-methyl involves its interaction with various molecular targets and pathways. For instance, its photophysical properties make it suitable for applications in organic electronics, where it can facilitate efficient charge transport . The compound’s ability to undergo intersystem crossing to the triplet state is crucial for its use in organic light-emitting diodes (OLEDs) and photovoltaics .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]thiophene: Another polycyclic aromatic sulfur heterocycle with similar structural features.
Benzo[b]naphtho[1,2-d]thiophene: Known for its high photoluminescence quantum efficiency and excellent carrier mobility.
Naphtho[2,3-b]thiophene diimide: Utilized in electronic materials for its optoelectronic properties.
Uniqueness
Naphtho[1,2-b]thiophene, 2-methyl stands out due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it a valuable compound for targeted applications in organic electronics and materials science.
Properties
CAS No. |
51925-25-8 |
---|---|
Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14-9/h2-8H,1H3 |
InChI Key |
RJAPHDMCOJKTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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